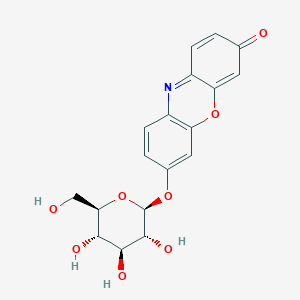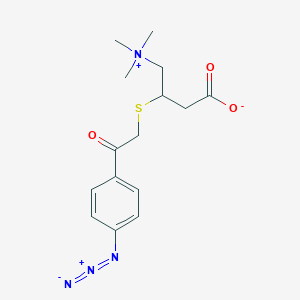
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DMXAA and is a potent activator of the innate immune system. DMXAA has been studied extensively for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Mecanismo De Acción
DMXAA activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines and chemokines, which activate immune cells and promote an anti-tumor immune response. DMXAA also increases vascular permeability, leading to increased tumor blood flow and enhanced drug delivery to the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is a potent activator of the innate immune system and has shown anti-tumor activity in several preclinical models. However, DMXAA has some limitations. It has poor solubility in water, which can limit its use in some experiments. DMXAA also has a short half-life, which can make dosing and timing of experiments challenging.
Direcciones Futuras
There are several future directions for DMXAA research. One area of focus is the development of more potent and selective STING agonists. Another area of research is the combination of DMXAA with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is ongoing research into the use of DMXAA in combination with radiation therapy, which has shown promising results in preclinical studies.
Métodos De Síntesis
DMXAA can be synthesized through a multistep process starting from 3-phenylprop-2-yn-1-ol. The synthesis involves the reaction of 3-phenylprop-2-yn-1-ol with diethylamine and triethylamine to form the intermediate, which is then reacted with thionyl chloride to obtain the final product, DMXAA hydrochloride.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity in several preclinical models, including lung, colon, breast, and prostate cancers. DMXAA works by activating the innate immune system, leading to the production of cytokines and chemokines that promote an anti-tumor immune response.
Propiedades
Número CAS |
102504-38-1 |
|---|---|
Nombre del producto |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride |
Fórmula molecular |
C13H19ClN3O- |
Peso molecular |
268.76 g/mol |
Nombre IUPAC |
N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1 |
Clave InChI |
FKBRJRKUIFKYLG-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
Sinónimos |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
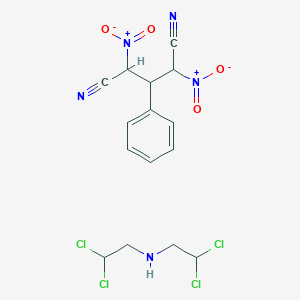

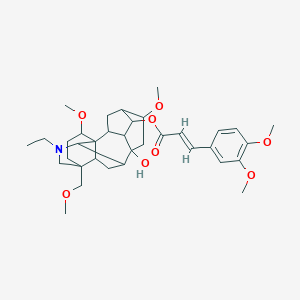
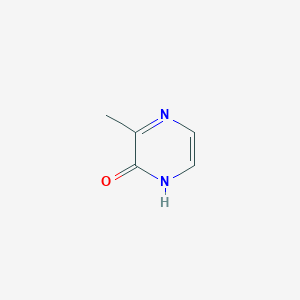
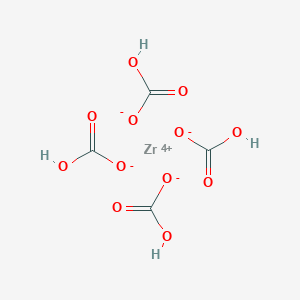
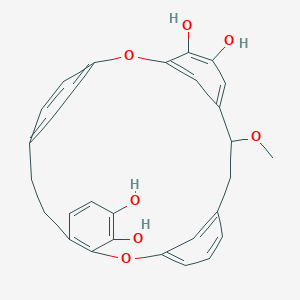
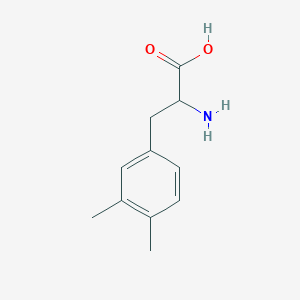
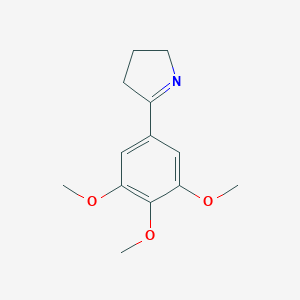
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
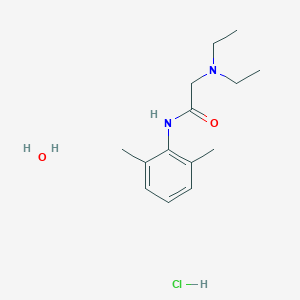
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
